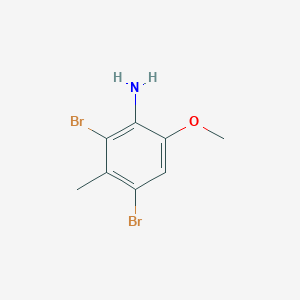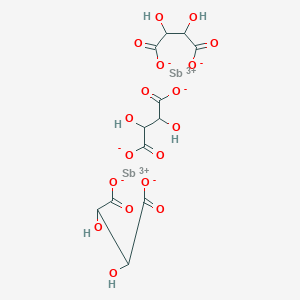
antimony(3+);2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Antimony potassium tartrate can be synthesized by reacting potassium hydrogen tartrate with antimony trioxide. The reaction typically involves dissolving potassium hydrogen tartrate in water and then adding antimony trioxide. The mixture is heated to facilitate the reaction, resulting in the formation of antimony potassium tartrate .
Industrial Production Methods
Industrial production of antimony potassium tartrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then crystallized and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Antimony potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Antimony(3+) can be oxidized to antimony(5+) under certain conditions.
Reduction: The compound can be reduced back to elemental antimony or lower oxidation states.
Substitution: Ligands in the coordination sphere of antimony can be substituted by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can oxidize antimony(3+) to antimony(5+).
Reduction: Reducing agents like aluminum or iron can reduce antimony(3+) to elemental antimony.
Substitution: Halogens such as chlorine or bromine can substitute ligands in the compound
Major Products Formed
Oxidation: Antimony pentoxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Applications De Recherche Scientifique
Antimony potassium tartrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, particularly its antimicrobial properties.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Industry: Utilized in the production of certain types of glass and ceramics .
Mécanisme D'action
The mechanism by which antimony potassium tartrate exerts its effects involves the interaction with thiol-containing biomolecules. In biological systems, it is believed to inhibit key enzymes by binding to thiol groups, disrupting cellular functions. This mechanism is particularly relevant in its antiparasitic activity, where it interferes with the metabolism of the parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trihalides (e.g., SbCl3, SbBr3)
Uniqueness
Antimony potassium tartrate is unique due to its coordination with tartaric acid, which imparts specific chemical and biological properties. Unlike simple antimony oxides or halides, the tartrate complex allows for more targeted interactions in biological systems, making it particularly effective in medicinal applications .
This comprehensive overview highlights the significance of antimony potassium tartrate in various fields, from its synthesis and chemical behavior to its applications and mechanisms of action
Propriétés
Formule moléculaire |
C12H12O18Sb2 |
|---|---|
Poids moléculaire |
687.73 g/mol |
Nom IUPAC |
antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/3C4H6O6.2Sb/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 |
Clé InChI |
SZXAQBAUDGBVLT-UHFFFAOYSA-H |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sb+3].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


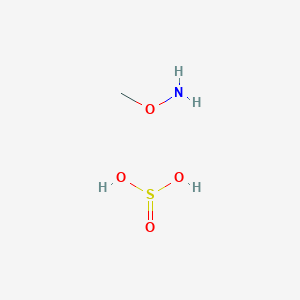
![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
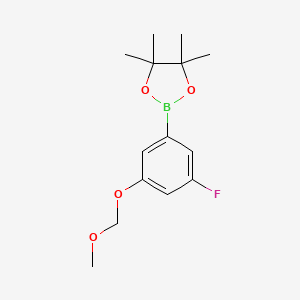
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

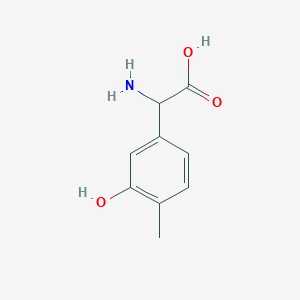

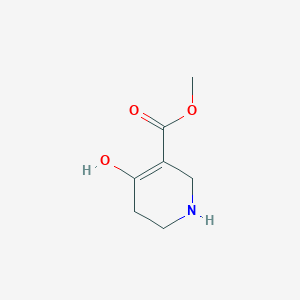
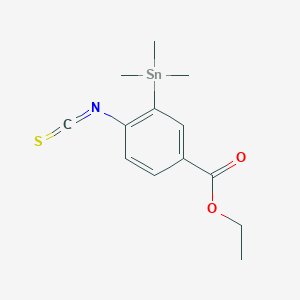
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)

